

Spectroscopic Data of Boc-Protected Piperazines: A Technical Guide

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Compound of Interest

Compound Name: (S)-tert-butyl 2-isobutylpiperazine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-butoxycarbonyl (Boc)-protected piperazines, essential intermediates in the synthesis of a wide array of pharmaceutical compounds. The precise characterization of these building blocks is critical for ensuring the integrity and success of multi-step synthetic routes in drug discovery and development. This document summarizes key nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, details the experimental protocols for data acquisition, and presents visual workflows to aid in the understanding of their synthesis and characterization.

Data Presentation

The following tables compile the quantitative spectroscopic data for the parent Boc-piperazine (tert-butyl piperazine-1-carboxylate), providing a reference for researchers.

Table 1: ¹H NMR Spectroscopic Data for 1-Boc-piperazine

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent
3.40-3.50	br d	4H	-CH ₂ -N-Boc	CDCl ₃
2.85	br s	1H	-NH	CDCl ₃
2.40-2.55	br d	4H	-CH ₂ -NH	CDCl ₃
1.46	s	9H	-C(CH ₃) ₃	CDCl ₃

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for 1-Boc-piperazine

Chemical Shift (δ) ppm	Assignment	Solvent
154.9	C=O (carbamate)	CDCl ₃
79.5	-C(CH ₃) ₃	CDCl ₃
46.1	-CH ₂ -NH	CDCl ₃
44.0 (broad)	-CH ₂ -N-Boc	CDCl ₃
28.4	-C(CH ₃) ₃	CDCl ₃

Table 3: Key IR Absorption Bands for 1-Boc-piperazine

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3330	Medium	N-H stretch
~2975, 2850	Strong	C-H stretch (aliphatic)
~1690	Strong	C=O stretch (carbamate)
~1420	Medium	C-H bend
~1240, 1170	Strong	C-N stretch, C-O stretch

Table 4: Mass Spectrometry Data for 1-Boc-piperazine

Ionization Method	[M+H] ⁺ (m/z)	[M+Na] ⁺ (m/z)	Key Fragments (m/z)
ESI	187.14	209.12	131.1 (M-C ₄ H ₈ +H) ⁺ , 87.1 (piperazine+H) ⁺
EI	-	-	130 (M-C ₄ H ₈), 86 (piperazine fragment), 57 (t-butyl cation)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may need to be optimized for individual instruments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-20 mg of the Boc-protected piperazine sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]
- Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.[2]
- The final sample height in the NMR tube should be approximately 4-5 cm.[3]

¹H NMR Acquisition:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[4]

- Acquire a standard single-pulse experiment. A spectral width of 0-12 ppm is typically sufficient.
- Set the number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
- Process the data by applying Fourier transformation, phasing, and baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).[5]

13C NMR Acquisition:

- Follow the same sample preparation and initial instrument setup as for 1H NMR.
- A proton-decoupled experiment is commonly used to simplify the spectrum.[4][6]
- Set the spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).[4]
- Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (1-2 seconds) are typically required to obtain a good signal-to-noise ratio.[4]
- Process the data similarly to the 1H spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount (a few milligrams) of the Boc-protected piperazine in a volatile organic solvent (e.g., dichloromethane or acetone).[7]
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[7]
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.
[7]

Data Acquisition (FTIR):

- Obtain a background spectrum of the clean, empty sample compartment.

- Place the salt plate with the sample film into the spectrometer's sample holder.
- Acquire the sample spectrum. The typical mid-IR region is 4000-400 cm⁻¹.[\[8\]](#)
- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation (for ESI-MS):

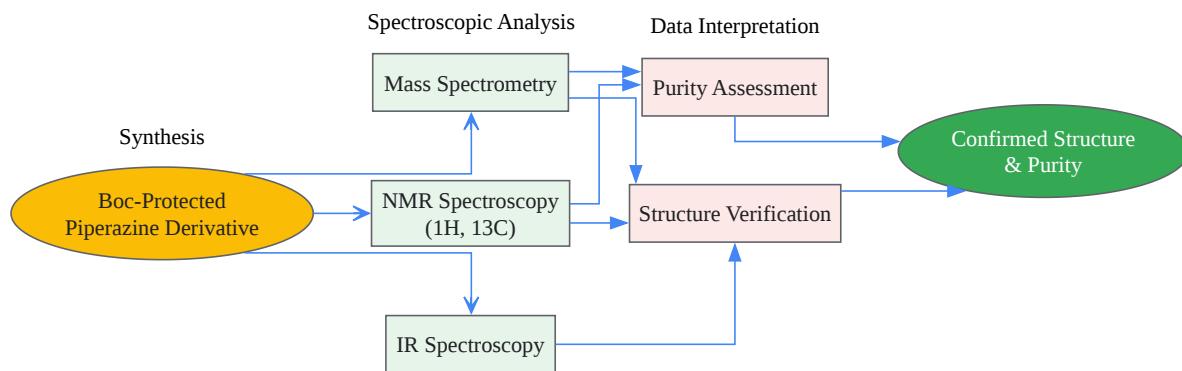
- Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[\[9\]](#)
- The solvent should be of high purity (LC-MS grade) to minimize background ions.

Data Acquisition (ESI-MS):

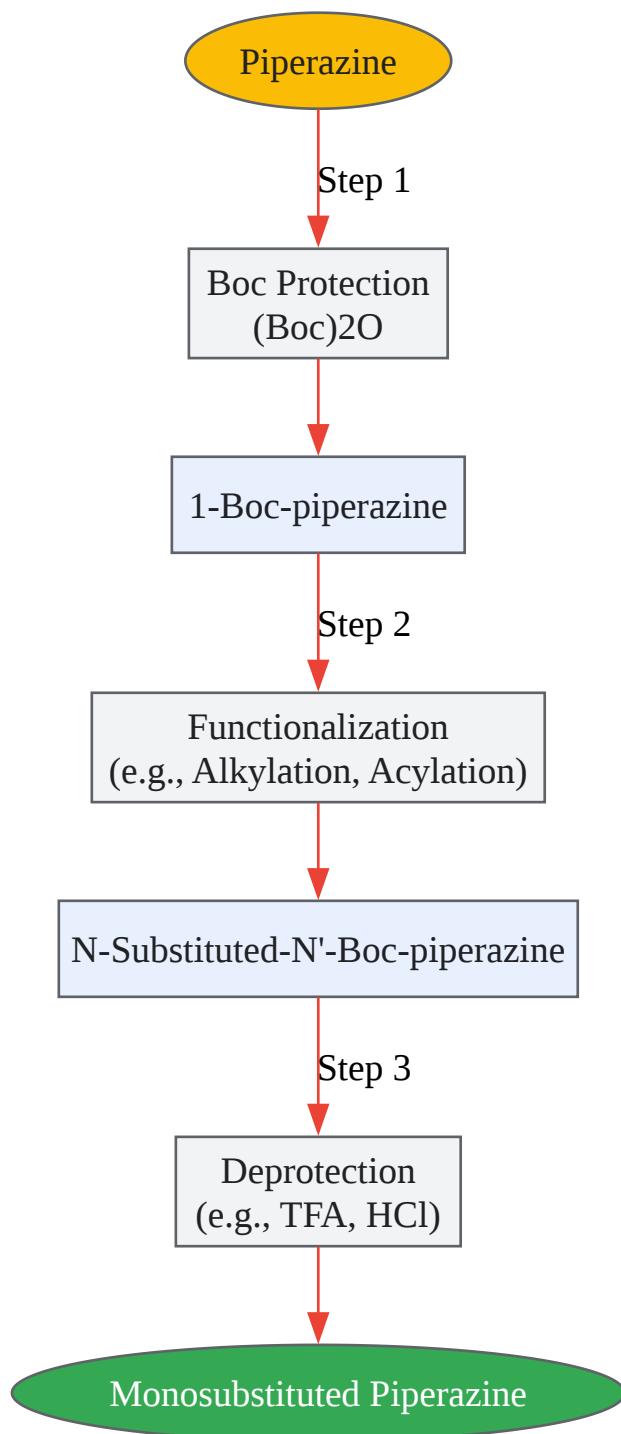
- Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.
- Apply a high voltage to the ESI needle to generate charged droplets.
- The solvent evaporates, leading to the formation of gas-phase ions of the analyte.[\[10\]](#)
- The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight).
- Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Mandatory Visualization

The following diagrams illustrate key workflows and relationships relevant to the use of Boc-protected piperazines.

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Caption: Workflow for Spectroscopic Characterization.



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Caption: Synthesis of Monosubstituted Piperazines.

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